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molecular formula C9H8N2O2S B021535 Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 111042-89-8

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B021535
M. Wt: 208.24 g/mol
InChI Key: STCNNBXPNILVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272148

Procedure details

A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid methyl ester (8.00 g), piperazine (6.70 g), and N-methyl-2-pyrrolidinone (80 ml) was heated to 145° C. for 3 hr, under a nitrogen atmosphere. The solution was allowed to cool, diluted with water (400 ml), and extracted with ethyl acetate. The combined extracts were washed with water and brine dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to give 4.94 g (86.0%) of residual thieno[2,3-b]pyridine-3-amine.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[S:13][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]=1[NH2:14])=O.N1CCNCC1.CN1CCCC1=O>O>[S:13]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]([NH2:14])=[CH:5]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC(=O)C1=C(C=2C(=NC=CC2)S1)N
Name
Quantity
6.7 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
80 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=2C1=NC=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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